molecular formula C12H16BrClN2O B2546055 2-Bromo-N-(piperidine-4-yl)benzamido hydrochloride CAS No. 1233958-32-1

2-Bromo-N-(piperidine-4-yl)benzamido hydrochloride

Cat. No.: B2546055
CAS No.: 1233958-32-1
M. Wt: 319.63
InChI Key: GXCKEGGNPKVQSO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Bromo-N-(piperidine-4-yl)benzamido hydrochloride typically involves the reaction of 2-bromobenzoyl chloride with piperidine-4-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

2-Bromo-N-(piperidine-4-yl)benzamido hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various bases and solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-N-(piperidine-4-yl)benzamido hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

2-Bromo-N-(piperidine-4-yl)benzamido hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the bromine atom and the piperidine-4-yl group, which imparts distinct reactivity and stability properties.

Properties

IUPAC Name

2-bromo-N-piperidin-4-ylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O.ClH/c13-11-4-2-1-3-10(11)12(16)15-9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCKEGGNPKVQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=CC=CC=C2Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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